Fsp3-Based Three-Dimensionality Comparison: Target Compound vs. Non-Cyclopropyl α-Trifluoromethylalanine Methyl Ester
Methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride possesses an Fsp3 (fraction of sp3-hybridized carbons) of 0.857 [1]. This value substantially exceeds the mean Fsp3 of 0.36 reported for discovery-stage compounds and 0.47 for approved drugs in the Lovering et al. analysis of clinical success correlates [2]. By comparison, the non-cyclopropyl analog methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (CAS 134297-36-2), which lacks the cyclopropane ring, contains only one sp3 carbon among its carbon atoms and therefore has a markedly lower Fsp3. Higher Fsp3 has been statistically correlated with reduced promiscuity, lower CYP450 inhibition, and improved clinical progression rates (P < 0.001) [2]. The target compound's Fsp3 of 0.857 places it in the top percentile of three-dimensional character among amino acid building blocks.
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) |
|---|---|
| Target Compound Data | Fsp3 = 0.857 (6 of 7 carbon atoms are sp3-hybridized) |
| Comparator Or Baseline | Discovery compound average Fsp3 = 0.36; Approved drug average Fsp3 = 0.47; Non-cyclopropyl analog (α-trifluoromethylalanine methyl ester, CAS 134297-36-2): estimated Fsp3 ≈ 0.25 |
| Quantified Difference | Target Fsp3 is 2.4× the discovery average and 1.8× the approved drug average. Approximately 3.4× higher than the non-cyclopropyl analog. |
| Conditions | Calculated from molecular structure; Fsp3 = number of sp3-hybridized carbons / total carbon count |
Why This Matters
Higher Fsp3 is a validated predictor of clinical success, correlating with improved solubility, target selectivity, and reduced off-target pharmacology—key considerations when selecting building blocks for lead optimization libraries.
- [1] ChemSpace. Methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride. CSSB00116210285; Properties: LogP 1.02, Fsp3 0.857. https://chem-space.com/CSSB00116210285-BE9792 (accessed 2026-04-29). View Source
- [2] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. DOI: 10.1021/jm901241e. View Source
